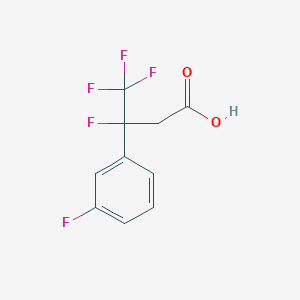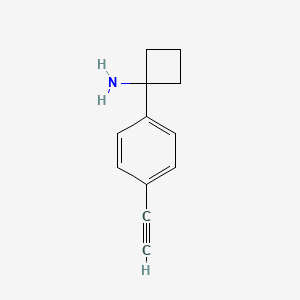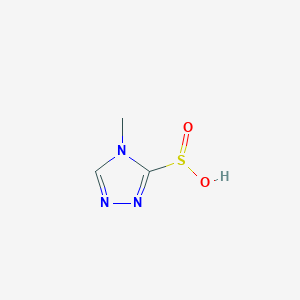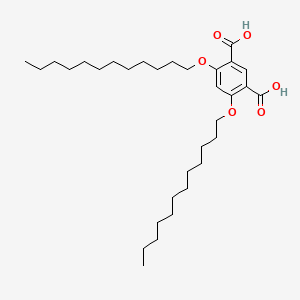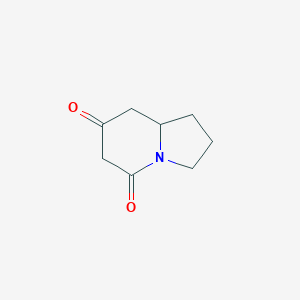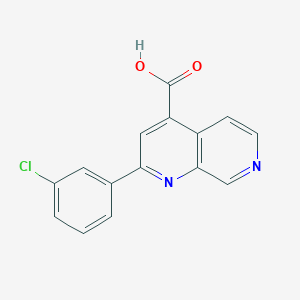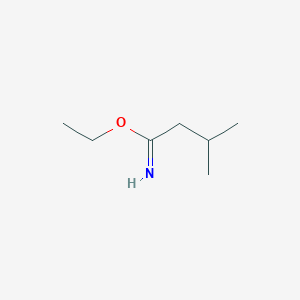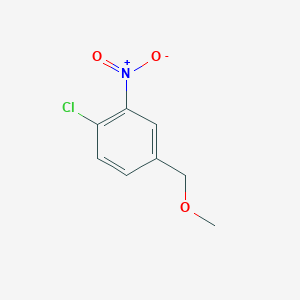![molecular formula C22H22N4O B12964105 2-([1,1'-Biphenyl]-4-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethan-1-one](/img/structure/B12964105.png)
2-([1,1'-Biphenyl]-4-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-([1,1’-Biphenyl]-4-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethan-1-one is a complex organic compound that features a biphenyl group, a pyrimidinyl-substituted piperazine, and an ethanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethan-1-one typically involves multiple steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid in the presence of a palladium catalyst.
Synthesis of the Pyrimidinyl-Substituted Piperazine: This step involves the reaction of pyrimidine with piperazine under appropriate conditions to form the pyrimidinyl-substituted piperazine.
Formation of the Ethanone Moiety: The ethanone moiety can be introduced through a Friedel-Crafts acylation reaction involving an acyl chloride and an aromatic compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
化学反应分析
Types of Reactions
2-([1,1’-Biphenyl]-4-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The biphenyl and pyrimidinyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
2-([1,1’-Biphenyl]-4-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Biological Research: It is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: The compound’s unique structure makes it a candidate for use in materials science and catalysis.
作用机制
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.
Pathways Involved: It can modulate signaling pathways related to neurotransmission or metabolic processes.
相似化合物的比较
Similar Compounds
2-([1,1’-Biphenyl]-4-yl)-1-(piperazin-1-yl)ethan-1-one: Lacks the pyrimidinyl group.
1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethan-1-one: Lacks the biphenyl group.
Uniqueness
2-([1,1’-Biphenyl]-4-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethan-1-one is unique due to the presence of both the biphenyl and pyrimidinyl-substituted piperazine groups, which contribute to its distinct chemical and biological properties.
属性
分子式 |
C22H22N4O |
|---|---|
分子量 |
358.4 g/mol |
IUPAC 名称 |
2-(4-phenylphenyl)-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C22H22N4O/c27-21(25-13-15-26(16-14-25)22-23-11-4-12-24-22)17-18-7-9-20(10-8-18)19-5-2-1-3-6-19/h1-12H,13-17H2 |
InChI 键 |
MJIKIZQAJGOWRW-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


